molecular formula C20H24N2O4S B2394659 2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 1428366-67-9

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No. B2394659
CAS RN: 1428366-67-9
M. Wt: 388.48
InChI Key: ROMSEEWBAYBPQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Isoquinolinesulfonamides as Protein Kinase Inhibitors

Isoquinolinesulfonamides, including derivatives similar to the compound , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. Notably, these compounds have shown significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases at low concentrations. Their inhibitory action is attributed to the direct interaction with the enzyme's active center, suggesting potential applications in therapeutic interventions targeting these pathways (Hidaka et al., 1984).

Structural Insights for Therapeutic Design

The crystal structure analysis of human carbonic anhydrases in complex with isoquinolinesulfonamides has provided valuable insights into designing selective inhibitors for therapeutically relevant isozymes. This structural understanding aids in the development of targeted therapies for conditions associated with specific carbonic anhydrase isozymes, such as cancer and neurological disorders (Mader et al., 2011).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of various tetrahydroisoquinoline derivatives, exploring their chemical properties and potential pharmaceutical applications. For example, the synthesis of lamellarin U and lamellarin G trimethyl ether from tetrahydroisoquinoline-1-carbonitriles demonstrates the versatility of these compounds in synthetic organic chemistry (Liermann & Opatz, 2008).

Pharmaceutical Applications and Drug Development

Derivatives of tetrahydroisoquinoline, including those containing benzenesulfonamide moieties, have been explored for their potential as human beta3 adrenergic receptor agonists, indicating applications in treating metabolic disorders. Such studies highlight the compound's relevance in drug discovery and development for therapeutic interventions (Parmee et al., 2000).

Mechanism of Action

If the compound is a drug, this would involve explaining how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further investigations into the compound’s properties .

properties

IUPAC Name

2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-20(23)22-11-10-16-8-9-18(14-17(16)15-22)21-27(24,25)13-12-26-19-6-4-3-5-7-19/h3-9,14,21H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMSEEWBAYBPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

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